molecular formula C18H25NO2 B11844129 4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane CAS No. 1020085-28-2

4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane

Katalognummer: B11844129
CAS-Nummer: 1020085-28-2
Molekulargewicht: 287.4 g/mol
InChI-Schlüssel: SIGOOXAVABKJDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane (CAS: 1020085-28-2) is a synthetic bioactive small molecule with the molecular formula C₁₈H₂₅NO₂ and a molecular weight of 287.4 g/mol . Its structure features a spirocyclic core (1-oxaspiro[5.5]undecane) substituted with an acetylamino group at position 4 and a phenyl group at position 7. This compound is part of a broader class of spiroheterocycles, which are valued for their conformational rigidity and ability to interact with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1020085-28-2

Molekularformel

C18H25NO2

Molekulargewicht

287.4 g/mol

IUPAC-Name

N-(9-phenyl-1-oxaspiro[5.5]undecan-4-yl)acetamide

InChI

InChI=1S/C18H25NO2/c1-14(20)19-17-9-12-21-18(13-17)10-7-16(8-11-18)15-5-3-2-4-6-15/h2-6,16-17H,7-13H2,1H3,(H,19,20)

InChI-Schlüssel

SIGOOXAVABKJDB-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1CCOC2(C1)CCC(CC2)C3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

N-Alkylation and Deprotection

Following spirocycle formation, Boc deprotection with hydrochloric acid in dioxane liberates the secondary amine, enabling N-alkylation with phenethyl bromide. Alkylation proceeds via an SN2 mechanism in dimethylformamide (DMF) at 60°C, yielding the 9-phenyl substituent with >90% purity. Alternative alkylating agents, such as benzyl bromides, require harsher conditions (e.g., sodium hydride in THF) but offer broader diversification.

Stereochemical Considerations

The configuration of the spirocyclic center significantly influences biological activity. For instance, the (R)-enantiomer of 4-acetylamino-9-phenyl-1-oxaspiro[5.5]undecane exhibits a MOR binding affinity (K<sub>i</sub>) of 8 nM, whereas the (S)-enantiomer shows reduced potency (K<sub>i</sub> = 69 nM). Chiral resolution via preparative HPLC with cellulose-based columns achieves enantiomeric excess >98%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization efficiency correlates strongly with solvent polarity and reaction temperature. Tetrahydrofuran (THF) outperforms dichloromethane (DCM) in facilitating intramolecular attack, likely due to its ability to stabilize the transition state through polar interactions. Maintaining temperatures below −20°C during cyclization suppresses competing elimination pathways, as evidenced by a 15% yield improvement compared to room-temperature reactions.

Catalytic Enhancements

The use of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), accelerates ring-opening kinetics by 40% in biphasic systems. Additionally, microwave-assisted synthesis reduces reaction times for acylation steps from 12 hours to 30 minutes without compromising yield.

Analytical Characterization

Structural Confirmation

¹H NMR analysis of the final product reveals distinct signals for the spirocyclic methylene protons (δ 1.67–1.53 ppm, multiplet) and the acetylamino carbonyl group (δ 2.10 ppm, singlet). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 287.403 [M+H]<sup>+</sup>, matching the theoretical molecular weight.

Purity Assessment

Reverse-phase HPLC with UV detection (λ = 254 nm) demonstrates ≥99% purity for batches synthesized via optimized protocols. Impurities, primarily unreacted acyl chloride and des-acetyl byproducts, are eliminated through silica gel chromatography using gradient elution (DCM/methanol 95:5 to 80:20).

Comparative Data on Synthesis Parameters

Table 1 summarizes critical reaction parameters and yields for key synthetic steps:

StepReagents/ConditionsYield (%)Purity (%)
EpoxidationCorey–Chaykovsky reagent, DMSO, 50°C7795
Ring-openingAniline, EtOH/H<sub>2</sub>O, 100°C7698
AcylationAcetyl chloride, EtOAc/H<sub>2</sub>O, rt8997
CyclizationKOtBu, THF, −30°C8299
N-AlkylationPhenethyl bromide, DMF, 60°C8598

Data derived from ref.

Challenges and Mitigation Strategies

Byproduct Formation

Competing N-acetylation during the ring-opening step generates undesired diacetylated derivatives. Employing stoichiometric control (1:1 amine-to-acyl chloride ratio) and low temperatures (0°C) reduces byproduct formation to <5%.

Scale-Up Limitations

Exothermic reactions during cyclization pose risks at pilot scales. Implementing jacketed reactors with precise temperature control (−30°C ± 2°C) ensures consistent product quality in batches exceeding 1 kg .

Analyse Chemischer Reaktionen

4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecan unterliegt verschiedenen chemischen Reaktionen, darunter:

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential

Research indicates that 4-acetylamino-9-phenyl-1-oxaspiro[5.5]undecane exhibits various biological activities, particularly in the fields of oncology and antimicrobial therapy. Compounds with similar structures have shown antitumor and antimicrobial properties, suggesting that this compound may also possess these therapeutic effects. Its ability to interact with biological macromolecules such as proteins and nucleic acids positions it as a promising candidate for drug development targeting specific diseases.

Lead Compound for Drug Development

Due to its unique structural features, this compound may serve as a lead compound for developing new pharmaceuticals targeting the central nervous system (CNS) disorders. The acetylamino moiety enhances its potential as an analgesic agent, while the spirocyclic structure may improve selectivity towards certain receptors .

Dual Ligands for Pain Management

Recent studies have explored derivatives of spirocyclic compounds as dual ligands for the sigma-1 receptor and the mu-opioid receptor, highlighting their potential in pain management. For instance, one derivative demonstrated potent analgesic activity comparable to established opioids but with reduced side effects like constipation . This strategy indicates that modifications of this compound could yield effective analgesics with improved safety profiles.

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step organic reactions designed to optimize yield and purity. Common methods include nucleophilic substitutions involving the acetylamino group and ring-opening reactions under specific conditions. These synthetic pathways are essential for producing derivatives with enhanced biological activity.

Wirkmechanismus

The mechanism of action of 4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane is not well-documented. its unique spirocyclic structure suggests that it may interact with biological molecules in a specific manner, potentially involving hydrogen bonding and hydrophobic interactions. The molecular targets and pathways involved are likely related to its use in proteomics research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 4-acetylamino-9-phenyl-1-oxaspiro[5.5]undecane and analogous spirocyclic compounds.

Compound Heteroatoms Substituents Synthesis Method Biological Activity/Application Key References
This compound 1 oxygen, 1 nitrogen 4-acetylamino, 9-phenyl Not explicitly detailed (commercially available) Potential bioactivity (antituberculosis inferred from analogs)
1-Oxa-9-azaspiro[5.5]undecane (unsubstituted) 1 oxygen, 1 nitrogen None (R = H) Prins cyclization Inactive in early bioassays
8-Ethoxycarbonyl-10-hexyl-1,5-dioxa-9-azaspiro[5.5]undecane 2 oxygen, 1 nitrogen 8-ethoxycarbonyl, 10-hexyl Amine-ester condensation Synthetic intermediate; no reported bioactivity
2,4,8,10-Tetraoxaspiro[5.5]undecane derivatives 4 oxygen Variable (e.g., methyl, ethyl, aryl groups) Condensation of pentaerythritol with ketones Conformational studies; axial chirality
1,7-Dioxaspiro[5.5]undecane (spiroacetal) 2 oxygen Methyl, ethyl, or propyl groups Natural biosynthesis or racemic synthesis Insect pheromones (e.g., Dacus oleae)
1-Azaspiro[5.5]undecane (histrionicotoxin core) 1 nitrogen Complex substituents (alkaloid-derived) Enantioselective synthesis from D-glucose Neurotoxic alkaloids (e.g., histrionicotoxin)
9-Ethyl-1-oxa-4-azaspiro[5.5]undecane 1 oxygen, 1 nitrogen 9-ethyl Not detailed No reported bioactivity

Key Structural and Functional Insights

Heteroatom Configuration :

  • The 1-oxaspiro[5.5]undecane scaffold (1 oxygen) in the target compound contrasts with 1,5-dioxa (2 oxygen) or 1-aza (1 nitrogen) analogs. Additional heteroatoms (e.g., 2,4,8,10-tetraoxaspiro derivatives) increase polarity and conformational rigidity, influencing binding to biological targets .

Substituent Effects: Bioactivity: The acetylamino and phenyl groups in the target compound likely enhance interactions with hydrophobic protein pockets, a feature absent in unsubstituted 1-oxa-9-azaspiro derivatives, which are inactive . Similar polar substituents (e.g., ethoxycarbonyl, hexyl) in dioxa-azaspiro compounds are synthetically useful but lack demonstrated bioactivity . Pheromones: Spiroacetals like 1,7-dioxaspiro[5.5]undecane derivatives rely on methyl/propyl substituents for volatility and species-specific pheromone activity .

Synthetic Strategies :

  • The target compound’s synthesis is undisclosed, but related 1-oxa-9-azaspiro derivatives are synthesized via Prins cyclization or amine-ester condensations . In contrast, spiroacetals (1,7-dioxaspiro) are often biosynthesized or prepared via racemic routes .

Stereochemical Considerations :

  • Axial chirality is prominent in 2,4,8,10-tetraoxaspiro derivatives due to their semiflexible structures, while 1,7-dioxaspiro compounds exhibit stereoisomerism critical for pheromone specificity . The target compound’s stereochemistry remains uncharacterized but may influence its bioactivity.

Biologische Aktivität

4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesis, and potential therapeutic applications, with a focus on case studies and research findings.

  • Molecular Formula : C18H25NO2
  • Molecular Weight : 287.3966 g/mol
  • CAS Number : 1020085-28-2

Biological Activity Overview

Research indicates that compounds within the spiro[5.5]undecane family exhibit various biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. The specific compound, this compound, has been studied for its interactions with opioid receptors and other biological targets.

  • Opioid Receptor Interaction : This compound has been identified as a dual m-opioid receptor agonist and sigma-1 receptor antagonist, suggesting potential applications in pain management .
  • Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation, which is critical for treating various chronic conditions .

1. Pain Management

A study highlighted the efficacy of spiro[5.5]undecane derivatives in pain relief through their action on opioid receptors. The dual activity at m-opioid receptors provides a pathway for developing new analgesics with potentially fewer side effects compared to traditional opioids .

2. Antimicrobial Activity

Research has indicated that derivatives of spiro[5.5]undecanes exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The bioactivity was assessed through agar diffusion methods, showing varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .

Data Tables

Property Value
Molecular FormulaC18H25NO2
Molecular Weight287.3966 g/mol
CAS Number1020085-28-2
Opioid Receptor ActivityAgonist
Sigma-1 Receptor ActivityAntagonist
Biological Activity Effectiveness
Pain ReliefHigh
Anti-inflammatoryModerate
AntimicrobialVariable (depends on derivative)

Q & A

Q. Q1. What synthetic strategies are effective for constructing the 1-oxaspiro[5.5]undecane scaffold?

The 1-oxaspiro[5.5]undecane scaffold can be synthesized via Prins cyclization , which enables single-step formation of the spirocyclic core with substituent flexibility at position 4 . Alternatively, olefin metathesis using Grubbs catalysts has been explored, though this method is less cost-effective due to catalyst expenses . For derivatives like 4-acetylamino-9-phenyl analogs, post-cyclization functionalization (e.g., acetylation) is typically required. Reaction optimization should prioritize solvent polarity and temperature to stabilize intermediates during cyclization.

Q. Q2. How can the structural identity and purity of 4-acetylamino-9-phenyl-1-oxaspiro[5.5]undecane be validated?

Key analytical methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm spirocyclic geometry and substituent positions (e.g., phenyl and acetylamino groups) .
  • HPLC : Chiral or reverse-phase chromatography to resolve diastereomers or impurities, as seen in related spirocyclic compounds .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C17_{17}H22_{22}N2_2O2_2) and isotopic patterns.
    Cross-validation with X-ray crystallography is recommended for absolute stereochemical assignment if crystals are obtainable .

Q. Q3. What biological targets are associated with 1-oxaspiro[5.5]undecane derivatives?

These compounds exhibit antituberculosis activity via inhibition of the MmpL3 protein , a transporter critical for mycobacterial cell wall synthesis . Additionally, spirocyclic scaffolds are privileged structures in medicinal chemistry due to their conformational rigidity, enabling selective interactions with enzymes like soluble epoxide hydrolase (sEH) . For 4-acetylamino derivatives, the acetyl group may enhance solubility or target binding compared to hydroxyl or alkyl substituents.

Advanced Research Questions

Q. Q4. How can the antituberculosis activity of 4-acetylamino-9-phenyl derivatives be optimized?

Structure-activity relationship (SAR) studies should focus on:

  • Substituent modifications : Replacing the acetylamino group with sulfonamides or urea to improve MmpL3 binding .
  • Stereochemical tuning : Testing enantiomers for differential activity, as seen in related spiroacetals .
  • Bioisosteric replacements : Introducing heterocycles (e.g., thiophene) to mimic phenyl interactions while altering pharmacokinetic properties .
    Validate efficacy using MIC assays against M. tuberculosis H37Rv and multidrug-resistant strains, with cytotoxicity profiling in mammalian cells .

Q. Q5. How should researchers resolve contradictions in biological data between in vitro and in vivo models?

Discrepancies often arise from metabolic instability or poor bioavailability . Mitigation strategies include:

  • Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding .
  • Formulation optimization : Use lipid nanoparticles or cyclodextrin complexes to enhance solubility .
  • Orthogonal assays : Confirm target engagement via thermal shift assays or surface plasmon resonance (SPR) to rule out off-target effects .

Q. Q6. What methodologies are recommended for studying the pharmacokinetics of spirocyclic compounds?

Key approaches include:

  • ADME assays : Measure solubility (e.g., shake-flask method), permeability (Caco-2 monolayers), and metabolic stability (CYP450 isoforms) .
  • In vivo PK studies : Administer via intravenous and oral routes in rodents to calculate bioavailability.
  • Tissue distribution : Use radiolabeled analogs or LC-MS/MS to quantify compound levels in target organs (e.g., lungs for tuberculosis) .

Q. Q7. How can computational modeling guide the design of 4-acetylamino derivatives?

Molecular docking into MmpL3 (PDB: 6M71) can predict binding modes of the acetylamino group with hydrophobic pockets .

  • MD simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR models : Corrogate electronic parameters (e.g., Hammett σ) of substituents with MIC values to prioritize synthetic targets .

Q. Q8. What strategies minimize off-target effects in spirocyclic compound libraries?

  • Selectivity screening : Profile against related transporters (e.g., mammalian ABC transporters) to identify cross-reactivity .
  • Fragment-based design : Retain the spirocyclic core but vary substituents to disrupt non-specific interactions .
  • Cryo-EM studies : Resolve ligand-bound structures of off-target proteins to inform rational modifications .

Methodological Notes

  • Synthetic Protocols : Prioritize Prins cyclization for scalability, but optimize protecting groups (e.g., tert-butyl carbamates) to prevent side reactions .
  • Data Validation : Use orthogonal analytical techniques (e.g., IR + NMR) to confirm functional groups in novel derivatives .
  • Ethical Compliance : Adhere to biosafety level 3 (BSL-3) protocols when handling M. tuberculosis strains .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.